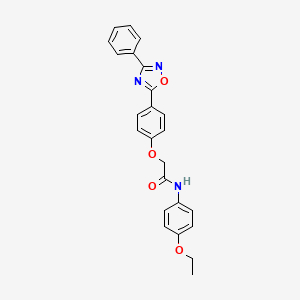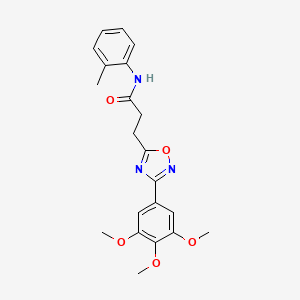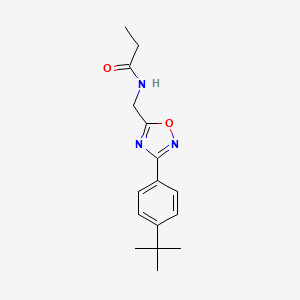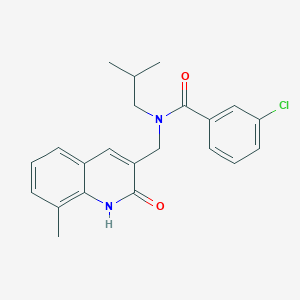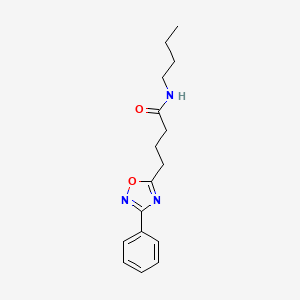
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. PBDT has been synthesized using various methods, and its mechanism of action is not yet fully understood.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of fluorescence microscopy. It can be used as a fluorescent probe to label proteins, DNA, and other biomolecules in live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used to label actin filaments, microtubules, and mitochondria in live cells, and it has been shown to have a high signal-to-noise ratio and low cytotoxicity. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can also be used to study protein-protein interactions, protein-lipid interactions, and the dynamics of cellular processes.
Wirkmechanismus
The mechanism of action of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. It is believed to bind to hydrophobic regions of biomolecules, such as the lipid bilayer of cell membranes. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high affinity for lipid membranes, and it has been shown to selectively label the plasma membrane of live cells. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may also interact with proteins and DNA, although the exact nature of these interactions is not yet known.
Biochemical and Physiological Effects:
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has low cytotoxicity and does not affect cell viability or proliferation. It has been shown to have a low photobleaching rate, which makes it suitable for long-term imaging studies. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a high quantum yield and a large Stokes shift, which allows for efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high selectivity for labeling the plasma membrane of live cells, and it has been used to study membrane dynamics and protein trafficking.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high signal-to-noise ratio, low cytotoxicity, and efficient excitation and emission of fluorescence. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a large Stokes shift, which reduces background fluorescence and improves imaging quality. However, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low yield and the need for organic solvents for solubility. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has limited applications for labeling intracellular structures, as it has a high affinity for lipid membranes and may not penetrate the cell membrane.
Zukünftige Richtungen
For N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research include the development of new synthesis methods to improve yield and reduce the use of organic solvents. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could also be modified to improve its selectivity for labeling specific biomolecules or intracellular structures. N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways. Finally, N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to develop new imaging techniques for studying live cells and tissues, such as super-resolution microscopy and two-photon microscopy.
Synthesemethoden
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using several methods, including the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric anhydride. Another method involves the reaction of 4-bromo-1-butanol with phenylacetic acid, followed by cyclization with hydrazine hydrate and coupling with butyric acid. The yield of N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide using these methods ranges from 20-30%.
Eigenschaften
IUPAC Name |
N-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-12-17-14(20)10-7-11-15-18-16(19-21-15)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZQAIMYINOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)



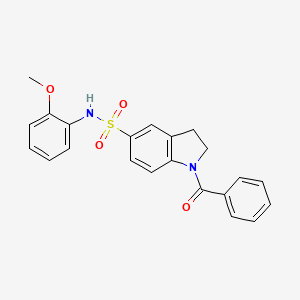
![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


